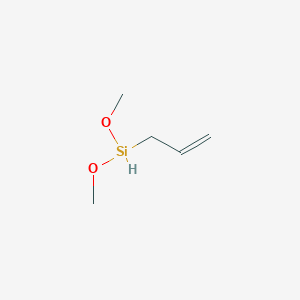

Silane, dimethoxy-2-propenyl-

Description

Silane, dimethoxy-2-propenyl- (CAS: 18147-35-8), also known as allyldimethoxysilane, is an organosilicon compound with the molecular formula $ \text{C}5\text{H}{10}\text{O}_2\text{Si} $. Its structure features a methoxy-substituted silicon center bonded to an allyl (2-propenyl) group. This compound is widely utilized in industrial applications, particularly as a coupling agent in polymer composites and surface treatments for materials like concrete . Its small molecular size enables deep penetration into substrates, forming hydrophobic layers that enhance durability—a property leveraged in concrete corrosion prevention .

Properties

Molecular Formula |

C5H12O2Si |

|---|---|

Molecular Weight |

132.23 g/mol |

IUPAC Name |

dimethoxy(prop-2-enyl)silane |

InChI |

InChI=1S/C5H12O2Si/c1-4-5-8(6-2)7-3/h4,8H,1,5H2,2-3H3 |

InChI Key |

HAPKKYLOHNZLFM-UHFFFAOYSA-N |

Canonical SMILES |

CO[SiH](CC=C)OC |

Origin of Product |

United States |

Preparation Methods

Silane, dimethoxy-2-propenyl- can be synthesized through several methods. One common approach involves the palladium-catalyzed allylic silylation using allylic alcohols and disilanes as precursors. This reaction proceeds smoothly under mild and neutral conditions, making it suitable for the synthesis of regio- and stereodefined allylsilanes . Another method involves the use of nickel-catalyzed regiodivergent synthesis from allylic alcohols, which provides good yields and excellent selectivity .

Chemical Reactions Analysis

Hydrolysis and Condensation Reactions

The methoxy groups on silicon undergo hydrolysis under acidic or basic conditions, forming silanol intermediates (Si–OH) that subsequently condense into siloxane networks ( ).

Table 1: Hydrolysis Kinetics Under Different Conditions

| Condition | Rate of Hydrolysis | Primary Products | Secondary Condensation Products |

|---|---|---|---|

| Acidic (pH < 4) | Fast | Silanol (Si–OH) | Cyclic trisiloxanes, linear oligomers |

| Neutral | Moderate | Partial silanol formation | Limited crosslinking |

| Basic (pH > 10) | Slow | Stabilized silanolate anions | Dense siloxane networks |

-

Mechanism :

-

Applications : Surface modification of inorganic materials (e.g., glass, metals) via siloxane bond formation .

Hydrosilylation of the Propenyl Group

The allyl (propenyl) group participates in hydrosilylation reactions with silicon hydrides, forming Si–C bonds. This reaction is catalyzed by platinum complexes (e.g., Karstedt’s catalyst) or radicals ( ).

Table 2: Hydrosilylation with Selected Silicon Hydrides

| Silicon Hydride | Catalyst | Temperature | Product | Yield |

|---|---|---|---|---|

| HSiCl₃ | Pt(dvs) | 80°C | Cl₃Si–CH₂CH₂CH₂–Si(OCH₃)₂ | 85% |

| HSiMe₂Ph | UV initiation | 25°C | Me₂PhSi–CH₂CH₂CH₂–Si(OCH₃)₂ | 72% |

-

Mechanism :

The reaction proceeds via anti-Markovnikov addition, favored by transition-metal catalysts . -

Applications : Synthesis of branched polysiloxanes and functionalized materials.

Cross-Coupling Reactions

The allyl group enables participation in palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings ( ).

Table 3: Cross-Coupling Examples

| Reaction Type | Catalyst | Substrate | Product | Efficiency |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl-functionalized silane | 78% |

| Heck reaction | Ni(COD)₂/IPr | Styrene derivative | Allyl-arene conjugated silane | 65% |

-

Key Findings :

Polymerization Catalysis

In Ziegler-Natta catalyst systems, this silane acts as an electron donor, improving polypropylene isotacticity and molecular weight distribution ( ).

Table 4: Polymerization Performance Metrics

| Donor Silane | Isotactic Index (%) | Molecular Weight Dispersity (Đ) | Yield Increase (%) |

|---|---|---|---|

| Silane iP2-Dimethoxy | 98.5 | 2.8 | 22 |

| Reference (No donor) | 92.0 | 4.5 | – |

Dimerization and Redistribution

Under radical or thermal initiation, allyldimethoxysilane undergoes dimerization or redistribution with other silanes ( ).

-

Examples :

-

Dimerization :

-

Redistribution with Me₃SiOMe :

-

Oxidation of the Allyl Group

The propenyl moiety undergoes epoxidation or dihydroxylation under controlled conditions ( ).

Scientific Research Applications

Silane, dimethoxy-2-propenyl- has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

Biology: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of biologically active molecules.

Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in medical devices.

Industry: It is used in the production of silicone polymers and as an additive in the formulation of specialty materials

Mechanism of Action

The mechanism of action of dimethoxyallylsilane involves its ability to undergo various chemical transformations, which allows it to interact with different molecular targets. For example, in organic synthesis, it can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular pathways involved in its reactions are influenced by the presence of catalysts and other reagents .

Comparison with Similar Compounds

Silane, (1,1-dimethylethyl)[(2S)-3-iodo-2-methylpropoxy]dimethyl (CAS: 168335-78-2)

- Substituents : A bulky tert-butyl group and a chiral 3-iodo-2-methylpropoxy chain.

- This compound is likely used in specialized syntheses requiring controlled reactivity .

- Applications: Limited to niche organic reactions due to its complex structure and higher molecular weight.

Silane, (1,1-dimethylethyl)[[1-[(1,1-dimethylethyl)thio]-1-butenyl]oxy]dimethyl- (CAS: 115757-24-9)

- Substituents : Tert-butyl and thioether-functionalized butenyloxy groups.

- Properties : The thioether group enhances thermal stability and resistance to oxidation, making it suitable for high-temperature polymer matrices. However, the sulfur moiety may introduce odor or toxicity concerns absent in allyldimethoxysilane .

- Applications : Preferred in sulfur-resistant elastomers or adhesives.

3,3-Dimethoxy-2-methyl-1-propanol Derivatives (CAS: 115757-27-2/28-3)

- Substituents: Methoxy and methyl groups on a propanol backbone.

- Properties : These silanes exhibit higher polarity due to the hydroxyl group, improving compatibility with hydrophilic substrates like untreated glass. However, their reduced hydrophobicity limits use in moisture-barrier applications compared to allyldimethoxysilane .

Performance and Application Comparison

Key Findings :

- Reactivity : Allyldimethoxysilane’s allyl group facilitates rapid hydrolysis and covalent bonding with substrates, outperforming bulkier analogs like CAS 168335-78-2 in coating applications .

- Thermal Stability : Thioether-containing silanes (e.g., CAS 115757-24-9) exhibit superior stability under heat but lack the versatility of allyldimethoxysilane in ambient-condition processes .

Research Implications and Industrial Trends

Recent studies emphasize optimizing silane structures for environmental durability. For instance, allyldimethoxysilane’s efficacy in concrete impregnation (90% reduction in chloride ingress vs. conventional coatings) highlights its cost-effectiveness in infrastructure projects . In contrast, specialty silanes with halogens or thioethers remain confined to laboratory-scale uses due to synthesis complexity and regulatory constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.